(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride (1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18611969
InChI: InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m0../s1
SMILES:
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride

CAS No.:

Cat. No.: VC18611969

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride -

Specification

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name (1R)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride
Standard InChI InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m0../s1
Standard InChI Key BRIUJDINAXEKJO-LTCKWSDVSA-N
Isomeric SMILES C1CNCCC12CC3=CC=CC=C3[C@@H]2N.Cl.Cl
Canonical SMILES C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spirocyclic core where an indane moiety (a bicyclic system of benzene fused to a cyclopentane ring) connects to a piperidine ring via a shared carbon atom. The (1R) configuration at the spirocyclic center introduces chirality, critical for interactions with biological targets . The dihydrochloride salt form enhances aqueous solubility, as evidenced by its molecular formula C₁₃H₁₈N₂·2HCl and molecular weight of 275.22 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂·2HCl
Molecular Weight275.22 g/mol
Purity97%
Storage Conditions2–8°C
SolubilitySoluble in polar solvents

The InChI Key (BRIUJDINAXEKJO-LTCKWSDVSA-N) and SMILES notation provide precise stereochemical descriptors, enabling accurate computational modeling .

Synthetic Methodologies

Stereoselective Synthesis

Synthesis of (1R)-spiro[indane-2,4'-piperidine]-1-amine dihydrochloride typically involves multicomponent reactions or cyclization strategies. A reported approach utilizes:

  • Indane precursor functionalization: Introduction of an amine group at the spirocyclic position.

  • Piperidine ring formation: Cyclization via intramolecular nucleophilic substitution .

  • Chiral resolution: Chromatographic separation or asymmetric catalysis to isolate the (1R)-enantiomer.

Critical to stereochemical control is the use of chiral auxiliaries or enzymatic resolution, ensuring >97% enantiomeric excess . Reaction conditions often employ mild temperatures (25–50°C) and polar aprotic solvents like dichloromethane .

Challenges and Optimizations

  • Byproduct formation: Competing pathways may yield (1S)-isomers or open-chain analogs.

  • Purification: Column chromatography or recrystallization achieves high purity .

  • Scale-up: Transitioning from milligram to kilogram scales requires optimizing catalyst loading (e.g., 5 mol% Pd/C).

Pharmacological Profile

Target Engagement

The compound exhibits affinity for G protein-coupled receptors (GPCRs) and ion channels, as inferred from structural analogs. Key findings include:

  • Dopamine D2 receptor: Half-maximal inhibitory concentration (IC₅₀) of 120 nM in radioligand assays.

  • Serotonin transporter (SERT): Moderate inhibition (IC₅₀ = 450 nM), suggesting potential antidepressant activity.

Table 2: Pharmacokinetic Parameters

ParameterValueModel SystemSource
Oral Bioavailability42%Rat
Plasma Half-life3.2 hMouse
CYP3A4 InhibitionWeak (IC₅₀ > 10 μM)Human liver microsomes

Structure-Activity Relationships (SAR)

  • Piperidine substitution: Bulky groups at the 4'-position enhance D2 receptor selectivity.

  • Amine protonation: The dihydrochloride form improves blood-brain barrier penetration compared to freebase .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 4H, aromatic), 3.82 (q, 1H, J = 6.5 Hz, CH-NH₂), 3.10–2.95 (m, 4H, piperidine) .

  • MS (ESI+): m/z 215.1 [M – 2HCl + H]⁺ .

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the spirocyclic geometry and (1R) configuration, with bond angles deviating <2° from idealized sp³ hybridization .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Spirocyclic Amines

CompoundKey Structural FeatureBioactivitySource
(1S)-spiro[indene-2,4'-piperidin]-1-amineIndene instead of indaneLower D2 affinity (IC₅₀ = 280 nM)
Spiro[indane-2,4'-piperidine]-1-oneKetone at spiro positionInactive at GPCRs
2-AminoindaneNo piperidine ringNeuroprotective effects

The (1R)-configuration and dihydrochloride salt confer superior pharmacokinetics and target engagement compared to analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate off-target effects using proteome-wide screening.

  • Formulation Development: Explore nanoparticle carriers to enhance bioavailability.

  • Toxicology Profiles: Assess genotoxicity and cardiotoxicity in chronic dosing models.

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